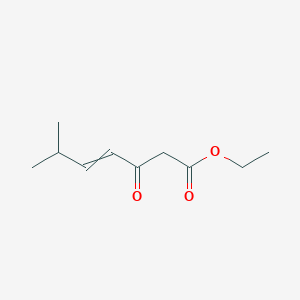
Ethyl 6-methyl-3-oxohept-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methyl-3-oxohept-4-enoate is an organic compound with the molecular formula C10H16O3. It is an ester derived from the reaction of ethyl alcohol and 6-methyl-3-oxohept-4-enoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-3-oxohept-4-enoate can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at 0°C. This is followed by the addition of n-butyllithium and allyl bromide, resulting in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-methyl-3-oxohept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Aplicaciones Científicas De Investigación
Ethyl 6-methyl-3-oxohept-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of ethyl 6-methyl-3-oxohept-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the conjugated double bond and the keto group, which can facilitate various chemical transformations.
Comparación Con Compuestos Similares
Ethyl 6-methyl-3-oxohept-4-enoate can be compared with similar compounds such as:
Methyl 3-oxohept-6-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxohept-6-enoate: Similar structure but without the methyl group at the 6-position.
Ethyl 3-methyl-4-oxocrotonate: Contains a similar ester group but with different positioning of the double bond and keto group.
These comparisons highlight the unique structural features of this compound, such as the presence of the methyl group at the 6-position and the specific arrangement of the double bond and keto group, which contribute to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
820215-84-7 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
ethyl 6-methyl-3-oxohept-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h5-6,8H,4,7H2,1-3H3 |
Clave InChI |
HNYFTVJVFGEEDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C=CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



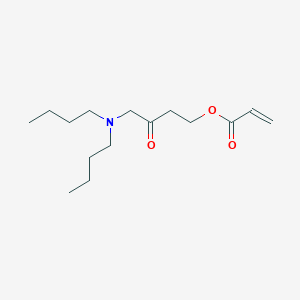
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
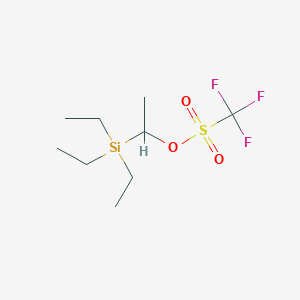

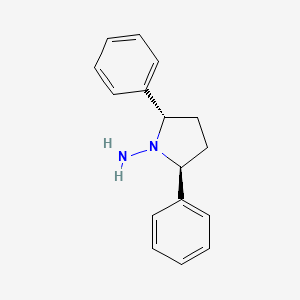
![N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide](/img/structure/B15160552.png)
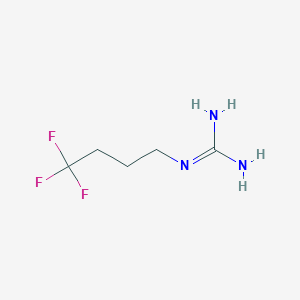
![3-[(2,4-Dichlorophenyl)methoxy]phenol](/img/structure/B15160568.png)
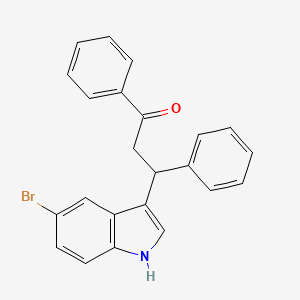
![Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate](/img/structure/B15160588.png)
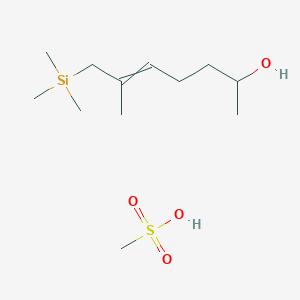
![(7R)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B15160601.png)
